

Technical Guide: Physicochemical Properties of 4-(Trifluoromethyl)nicotinamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	6-Methoxy-4-(trifluoromethyl)nicotinamide
Cat. No.:	B061674

[Get Quote](#)

Disclaimer: This technical guide focuses on the physicochemical properties of 4-(Trifluoromethyl)nicotinamide (CAS RN: 158062-71-6), a significant metabolite of the insecticide Flonicamid.^{[1][2]} An extensive search did not yield specific data for **6-Methoxy-4-(trifluoromethyl)nicotinamide**. Therefore, 4-(Trifluoromethyl)nicotinamide is presented as a closely related analogue.

This document is intended for researchers, scientists, and professionals in drug development and agrochemical science, providing a concise overview of the compound's key physicochemical characteristics, standardized experimental protocols for their determination, and its relevant metabolic context.

Core Physicochemical Properties

The fundamental physicochemical properties of 4-(Trifluoromethyl)nicotinamide are summarized in the table below. These parameters are crucial for understanding the compound's behavior in biological and environmental systems, influencing factors such as absorption, distribution, metabolism, and excretion (ADME).

Property	Value	Source
Molecular Formula	C ₇ H ₅ F ₃ N ₂ O	[3][4]
Molecular Weight	190.12 g/mol	[1][3]
Melting Point	165°C	[1]
Boiling Point (Predicted)	292.0 ± 40.0 °C	[1]
Density (Predicted)	1.409 ± 0.06 g/cm ³	[1]
Solubility	DMSO (Slightly), Methanol (Slightly)	[1]
pKa (Predicted)	14.29 ± 0.50	[1]
Appearance	White to Off-White Solid	[1]

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized methodologies for determining the key physicochemical properties listed above.

Melting Point Determination (Capillary Method)

The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.

- Apparatus: A melting point apparatus consisting of a heating block, a thermometer or digital temperature sensor, and a capillary tube holder.[5]
- Procedure:
 - Sample Preparation: The solid sample must be thoroughly dried and finely powdered.[6][7]
 - Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2-3 mm.[5]

- Measurement: The capillary tube is placed in the heating block of the apparatus.[6]
- Heating: The sample is heated at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2°C per minute) as the melting point is approached to ensure accuracy.[5]
- Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a transparent liquid. [5]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[8][9]

- Apparatus: A temperature-controlled shaker or incubator, vials with tight-fitting caps, and an analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC).[9]
- Procedure:
 - Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer, or organic solvent) in a vial.[10]
 - Equilibration: The vials are sealed and agitated in a temperature-controlled shaker for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
 - Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation or filtration.[9][11]
 - Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method. A calibration curve is typically used for accurate quantification.[10][11]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[12][13]

- Apparatus: A potentiometer with a pH electrode, a burette for titrant delivery, and a magnetic stirrer.[12]
- Procedure:
 - Solution Preparation: A known concentration of the compound is dissolved in a suitable solvent, often a co-solvent mixture like water-methanol for poorly soluble compounds. The ionic strength is typically kept constant with a background electrolyte.[12]
 - Titration: The solution is titrated with a standardized solution of a strong acid or base while the pH is continuously monitored.[12][14]
 - Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added.[14]
 - pKa Calculation: The pKa is determined from the inflection point of the titration curve. For a monoprotic acid, the pH at the half-equivalence point is equal to the pKa.[13]

Metabolic Pathway of Flonicamid

4-(Trifluoromethyl)nicotinamide (TFNA-AM) is a major metabolite of the insecticide Flonicamid. [2][15] Understanding this metabolic conversion is essential for assessing the environmental fate and toxicological profile of Flonicamid. The primary metabolic transformation involves the hydrolysis of the N-cyanomethyl group of Flonicamid.

[Click to download full resolution via product page](#)

Metabolic conversion of Flonicamid to TFNA-AM.

Biological Activity Context

Flonicamid acts as a chordotonal organ modulator insecticide.[16] Interestingly, research has shown that Flonicamid itself is a pro-insecticide, and its major metabolite, 4-(trifluoromethyl)nicotinamide (TFNA-AM), is the potent active molecule that stimulates

chordotonal organs in insects.^[16] This activity is what leads to the disruption of feeding and other essential behaviors in target pests.^[16] The metabolic conversion illustrated above is therefore a critical activation step for the insecticidal properties of Flonicamid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(TRIFLUOROMETHYL)NICOTINAMIDE CAS#: 158062-71-6 [m.chemicalbook.com]
- 2. 4-(TRIFLUOROMETHYL)NICOTINAMIDE | 158062-71-6 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. 4-(Trifluoromethyl)nicotinamide [oakwoodchemical.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. westlab.com [westlab.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. Flonicamid | C9H6F3N3O | CID 9834513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Flonicamid metabolite 4-trifluoromethylnicotinamide is a chordotonal organ modulator insecticide† - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 4-(Trifluoromethyl)nicotinamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b061674#physicochemical-properties-of-6-methoxy-4-trifluoromethyl-nicotinamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com